molecular formula C12H22O B14680972 8-Butoxyocta-1,6-diene CAS No. 27951-29-7

8-Butoxyocta-1,6-diene

Cat. No.: B14680972
CAS No.: 27951-29-7
M. Wt: 182.30 g/mol
InChI Key: DLDZPEXXODAGIH-UHFFFAOYSA-N
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Description

8-Butoxyocta-1,6-diene is an organic compound with the molecular formula C12H22O. It is a diene, meaning it contains two double bonds, and it also features a butoxy group attached to the octa-1,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-butoxyocta-1,6-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of dihalides. For instance, starting from an appropriate diol, dehydration can be induced using acidic conditions to form the diene . Alternatively, the dehydrohalogenation of dihalides using a strong base can also yield the desired diene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Butoxyocta-1,6-diene undergoes various chemical reactions, including:

    Oxidation: The double bonds in the diene can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.

    Substitution: The butoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Butoxyocta-1,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-butoxyocta-1,6-diene in chemical reactions often involves the participation of its double bonds and the butoxy group. For example, in the Diels-Alder reaction, the diene acts as a conjugated system that reacts with a dienophile to form a six-membered ring . The butoxy group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in polymer synthesis.

    Isoprene: Another conjugated diene, a key monomer in natural rubber.

    2,7-Octadiene: Similar in structure but lacks the butoxy group.

Uniqueness: 8-Butoxyocta-1,6-diene is unique due to the presence of the butoxy group, which imparts different chemical properties and reactivity compared to other dienes. This makes it a valuable compound in various synthetic applications .

Properties

CAS No.

27951-29-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

8-butoxyocta-1,6-diene

InChI

InChI=1S/C12H22O/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3,9-10H,1,4-8,11-12H2,2H3

InChI Key

DLDZPEXXODAGIH-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC=CCCCC=C

Origin of Product

United States

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